Cas no 697738-97-9 (2(1H)-Quinolinone, 1-methyl-5-nitro-)

2(1H)-Quinolinone, 1-methyl-5-nitro-, is a nitro-substituted quinolinone derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a nitro group at the 5-position and a methyl group at the 1-position, enhances its reactivity and utility as an intermediate in synthetic organic chemistry. This compound is particularly valuable for the development of bioactive molecules due to its ability to participate in nucleophilic substitution and reduction reactions. Its well-defined molecular framework makes it suitable for studying structure-activity relationships in medicinal chemistry. High purity and stability ensure reliable performance in experimental settings, supporting its use in advanced research applications.
2(1H)-Quinolinone, 1-methyl-5-nitro- structure
697738-97-9 structure
Product Name:2(1H)-Quinolinone, 1-methyl-5-nitro-
CAS No:697738-97-9
MF:C10H8N2O3
MW:204.18212223053
MDL:MFCD27927541
CID:4150563
PubChem ID:24973453
Update Time:2025-10-24

2(1H)-Quinolinone, 1-methyl-5-nitro- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone, 1-methyl-5-nitro-
    • 1-methyl-5-nitro-2(1H)-Quinolinone
    • 1-Methyl-5-nitro-1H-quinolin-2-one
    • 1-methyl-5-nitroquinolin-2-one
    • 5-Nitro-1-methyl-2-(1H)-quinolinone
    • FNEPMMJDCROXSK-UHFFFAOYSA-N
    • SCHEMBL1200356
    • 1-methyl-5-nitroquinolin-2(1h)-one
    • 697738-97-9
    • DA-03480
    • 1-methyl-5-nitro-1,2-dihydroquinolin-2-one
    • MDL: MFCD27927541
    • Inchi: 1S/C10H8N2O3/c1-11-8-3-2-4-9(12(14)15)7(8)5-6-10(11)13/h2-6H,1H3
    • InChI Key: FNEPMMJDCROXSK-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C([N+]([O-])=O)=CC=C2)C=CC1=O

Computed Properties

  • Exact Mass: 204.05349212Da
  • Monoisotopic Mass: 204.05349212Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66.1Ų

2(1H)-Quinolinone, 1-methyl-5-nitro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D972009-50mg
1-Methyl-5-nitro-1H-quinolin-2-one
697738-97-9 95%
50mg
$240 2025-02-22
eNovation Chemicals LLC
D972009-100mg
1-Methyl-5-nitro-1H-quinolin-2-one
697738-97-9 95%
100mg
$340 2025-02-22
eNovation Chemicals LLC
D972009-500mg
1-Methyl-5-nitro-1H-quinolin-2-one
697738-97-9 95%
500mg
$665 2025-02-22
eNovation Chemicals LLC
D972009-250mg
1-Methyl-5-nitro-1H-quinolin-2-one
697738-97-9 95%
250mg
$455 2025-02-22
eNovation Chemicals LLC
D972009-5g
1-Methyl-5-nitro-1H-quinolin-2-one
697738-97-9 95%
5g
$4475 2025-02-22
eNovation Chemicals LLC
D972009-1g
1-Methyl-5-nitro-1H-quinolin-2-one
697738-97-9 95%
1g
$1115 2025-02-22
eNovation Chemicals LLC
D972009-50mg
1-Methyl-5-nitro-1H-quinolin-2-one
697738-97-9 95%
50mg
$240 2024-07-28
eNovation Chemicals LLC
D972009-100mg
1-Methyl-5-nitro-1H-quinolin-2-one
697738-97-9 95%
100mg
$340 2024-07-28
eNovation Chemicals LLC
D972009-250mg
1-Methyl-5-nitro-1H-quinolin-2-one
697738-97-9 95%
250mg
$455 2024-07-28
eNovation Chemicals LLC
D972009-500mg
1-Methyl-5-nitro-1H-quinolin-2-one
697738-97-9 95%
500mg
$665 2024-07-28

Additional information on 2(1H)-Quinolinone, 1-methyl-5-nitro-

1-Methyl-5-Nitro-2(1H)-Quinolinone: A Comprehensive Overview

In the realm of organic chemistry, 1-Methyl-5-Nitro-2(1H)-Quinolinone (CAS No. 697738-97-9) stands out as a significant compound with diverse applications and intriguing chemical properties. This compound, also referred to as 5-Nitro-1-methylquinolinone, belongs to the quinolinone family, a group of heterocyclic compounds that have garnered substantial attention due to their versatile reactivity and biological significance. The structure of 1-Methyl-5-Nitro-2(1H)-Quinolinone comprises a quinoline ring system with a ketone group at position 2 and substituents at positions 1 and 5, namely a methyl group and a nitro group, respectively. These substituents play a pivotal role in determining the compound's chemical behavior and biological activity.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1-Methyl-5-Nitro-2(1H)-Quinolinone. Researchers have explored various routes, including condensation reactions and oxidation processes, to achieve high yields and purity. For instance, a study published in *Organic Letters* demonstrated a novel approach utilizing microwave-assisted synthesis to expedite the formation of this compound. The nitro group at position 5 imparts strong electron-withdrawing effects, which significantly influence the compound's reactivity in both organic and biochemical contexts.

The physical properties of 1-Methyl-5-Nitro-2(1H)-Quinolinone are equally fascinating. Its melting point, determined through differential scanning calorimetry (DSC), is approximately 240°C, indicating its stability under thermal conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From a biological standpoint, 1-Methyl-5-Nitro-2(1H)-Quinolinone has shown promising activity in recent studies. A research team from the University of California reported that this compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Additionally, its ability to modulate cellular signaling pathways has been explored in cancer biology, where it demonstrates selective cytotoxicity against certain cancer cell lines. These findings underscore its potential as a lead molecule in drug discovery.

The application of 1-Methyl-5-Nitro-2(1H)-Quinolinone extends beyond pharmacology into materials science. Its conjugated π-system allows for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs). A study published in *Advanced Materials* highlighted its role as an efficient emitter layer material due to its high quantum yield and thermal stability.

In conclusion, 1-Methyl-5-Nitro-2(1H)-Quinolinone (CAS No. 697738-97-9) is a multifaceted compound with significant implications across various scientific domains. Its unique chemical structure, coupled with advanced synthetic techniques and promising biological activity, positions it as a valuable asset in both academic research and industrial applications. As ongoing studies continue to unravel its potential, this compound is poised to make further contributions to the fields of chemistry, biology, and materials science.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk